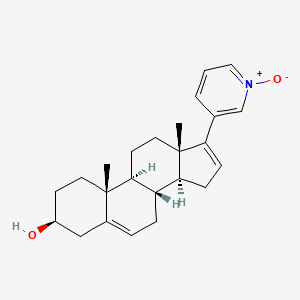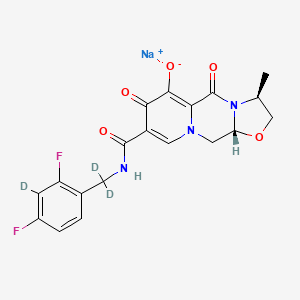
Cabotegravir-d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cabotegravir-d3 (sodium) is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a stable isotope-labeled version of cabotegravir, which allows for more precise pharmacokinetic and pharmacodynamic studies. Cabotegravir-d3 (sodium) is particularly valuable in clinical research due to its enhanced stability and ability to provide more accurate data in drug metabolism and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cabotegravir-d3 (sodium) involves multiple steps, starting with the introduction of deuterium atoms into the cabotegravir molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route includes the formation of the core structure of cabotegravir, followed by the incorporation of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of cabotegravir-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The final product is then formulated into a stable sodium salt form for use in research and clinical applications .
化学反応の分析
Types of Reactions: Cabotegravir-d3 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective transformations .
Major Products Formed: The major products formed from these reactions include various metabolites of cabotegravir-d3, which are analyzed to understand its pharmacokinetic profile. These metabolites are crucial for determining the drug’s efficacy, safety, and potential side effects .
科学的研究の応用
Cabotegravir-d3 (sodium) has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and degradation products of cabotegravir. In biology and medicine, it is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body. This compound is also used in clinical trials to evaluate the efficacy and safety of cabotegravir-based therapies for HIV-1 prevention and treatment .
作用機序
Cabotegravir-d3 (sodium) exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, cabotegravir-d3 prevents the integration of the viral genome into the host cell’s DNA. This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals .
類似化合物との比較
Similar Compounds: Similar compounds to cabotegravir-d3 (sodium) include other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and side effect profiles .
Uniqueness: Cabotegravir-d3 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in clinical research, particularly in the development and optimization of HIV-1 therapies .
特性
分子式 |
C19H16F2N3NaO5 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
sodium;(3R,6S)-12-[[dideuterio-(3-deuterio-2,4-difluorophenyl)methyl]carbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate |
InChI |
InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1/i4D,5D2; |
InChIキー |
AEZBWGMXBKPGFP-YDBLSTQKSA-M |
異性体SMILES |
[2H]C1=C(C=CC(=C1F)C([2H])([2H])NC(=O)C2=CN3C[C@@H]4N([C@H](CO4)C)C(=O)C3=C(C2=O)[O-])F.[Na+] |
正規SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
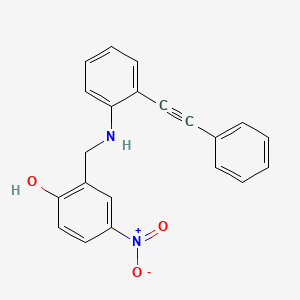
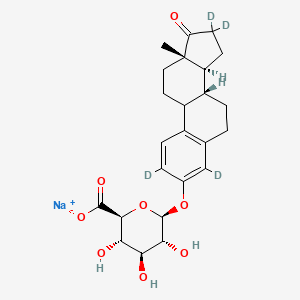
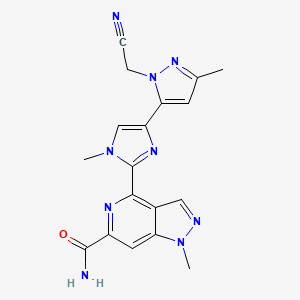
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)


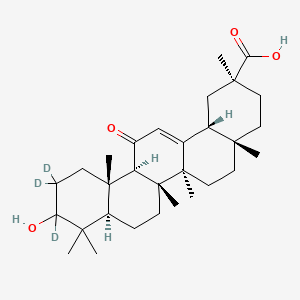
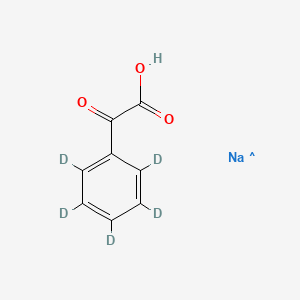
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
